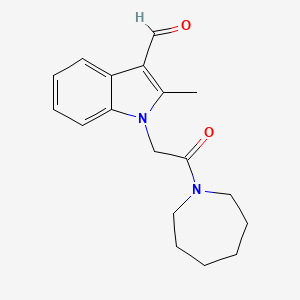

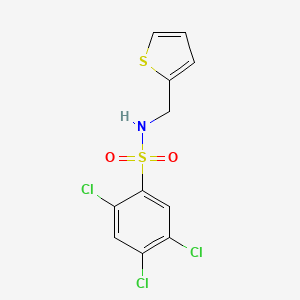

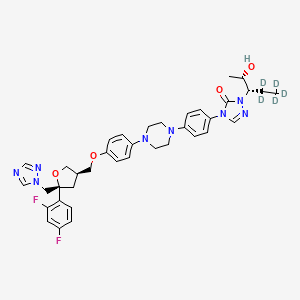

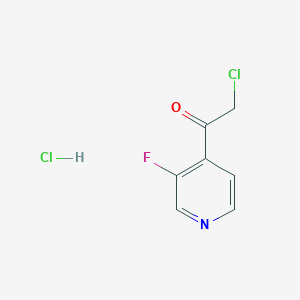

![molecular formula C15H17N5O B2521633 N-[氰基-(2-甲基苯基)甲基]-4-(1,2,4-三唑-1-基)丁酰胺 CAS No. 1385379-10-1](/img/structure/B2521633.png)

N-[氰基-(2-甲基苯基)甲基]-4-(1,2,4-三唑-1-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

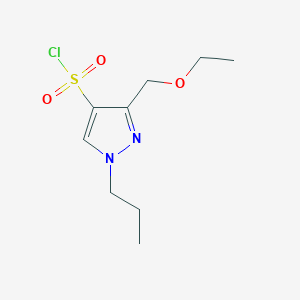

The compound "N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities, such as antiproliferative effects against cancer cell lines and inhibition of enzymes like dipeptidyl peptidase IV. The structure of this compound suggests it contains a cyano group, a substituted phenyl group, and a triazole moiety, which are common features in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related compounds often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for constructing triazole rings, as seen in the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides . Additionally, tandem addition/cyclization reactions have been employed to create triazole derivatives, as demonstrated in the synthesis of 3-trifluoromethyl-1,2,4-triazolines and 1,2,4-triazoles . The choice of solvent can significantly affect the synthesis outcome, such as the isotopic enrichment in the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester .

Molecular Structure Analysis

The molecular structure of triazole-containing compounds is crucial for their biological activity. For instance, structure-activity relationship (SAR) studies have shown that specific substitutions on the triazole ring and the phenyl group can greatly influence the antiproliferative activity of these compounds . The presence of a cyano group can also affect the electronic properties and reactivity of the molecule, as seen in the synthesis of N-cyanolactam 2-imines .

Chemical Reactions Analysis

Compounds with cyano and triazole groups can undergo various chemical reactions. For example, N-cyanolactam 2-imines can react with different reagents to form bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives . Cyanoacetamides can dimerize in the presence of butylthiodibutylborane to form complex boron compounds . Additionally, reactions of N-(2,2-dichloro-1-cyanoethenyl)amides with amines have been shown to yield oxazole and imidazolidine derivatives .

Physical and Chemical Properties Analysis

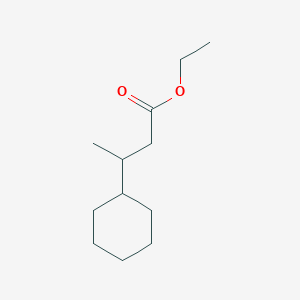

The physical and chemical properties of such compounds are influenced by their functional groups. The cyano group contributes to the nitrile stretch vibration, which can be used as a vibrational reporter of local environments . The presence of a triazole ring can confer stability and the ability to engage in hydrogen bonding, which is important for biological interactions. The substituents on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, affecting its pharmacokinetic and pharmacodynamic profiles.

科学研究应用

细胞色素P450同工酶的化学抑制剂

这种化合物在细胞色素P450(CYP)酶的研究中发挥着至关重要的作用,这些酶负责许多药物的代谢。了解抑制剂对特定CYP同工酶的选择性对于预测药物相互作用至关重要。这种化学物质是研究努力的一部分,旨在识别有效且选择性的化学抑制剂,以帮助解析特定CYP同工酶在药物代谢中的参与(Khojasteh et al., 2011)。

环境和毒理学研究

对N-[氰基-(2-甲基苯基)甲基]-4-(1,2,4-三唑-1-基)丁酰胺等化合物的研究延伸到环境科学和毒理学领域,研究各种化学物质在水生环境中的命运、行为和毒性。这些研究对评估释放到生态系统中的化学物质的环境影响和潜在健康风险至关重要(Haman et al., 2015)。

药理学研究和药物发现

具有1,2,4-三唑基团的化合物,如N-[氰基-(2-甲基苯基)甲基]-4-(1,2,4-三唑-1-基)丁酰胺,由于其潜在的治疗应用而在药物发现中备受关注。三唑衍生物被探索其抗菌、抗真菌和抗癌性能。三唑环的多功能性和反应性使其成为药物化学中有价值的支架,有助于开发具有改进疗效和安全性特性的新治疗剂(Ferreira et al., 2013)。

抗菌研究

对这种化学物质的抗菌剂的研究是另一个关键的应用领域。对现有抗生素的不断抗药性促使寻找具有独特作用方式的新抗菌化合物。对三唑衍生物的抗菌性能的研究有助于这一领域,为应对耐药细菌和真菌提供了新策略的见解(Swain et al., 2017)。

作用机制

安全和危害

未来方向

The future directions for research on this compound would depend on its intended use or the scientific questions being investigated. For example, if it’s being studied for potential medicinal uses, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical models .

属性

IUPAC Name |

N-[cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-12-5-2-3-6-13(12)14(9-16)19-15(21)7-4-8-20-11-17-10-18-20/h2-3,5-6,10-11,14H,4,7-8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRMMBFMDGAMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C#N)NC(=O)CCCN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)

![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)